3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Overview
Description
The compound “3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several steps . The process typically starts with the preparation of 1,ω-bis ( (acetylphenoxy)acetamide)alkanes, which are then brominated using NBS to produce novel bis (2-bromoacetyl)phenoxy)acetamides . These are then reacted with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o -phenylenediamine derivatives to afford the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for the manifestation of substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield of N, N ′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7 H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be characterized by IR, 1H-NMR and MS .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as the one , have been found to exhibit significant anticancer activity . For instance, some derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Antimicrobial Activity
These compounds also demonstrate antimicrobial properties. They have been synthesized and evaluated for their antibacterial and antifungal properties .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities .
Antioxidant Activity
Compounds with this structure have been synthesized and tested for their in vitro antioxidant activity by DPPH free radical scavenging method .
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown potential in antiviral applications .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity .
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Future Directions
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are promising. Given their wide range of biological activities, these compounds could be further explored for their potential applications in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies could also be conducted to gain a deeper understanding of these compounds .
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization , induce G2/M cell cycle arrest , and apoptosis in certain cell lines . They also show enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Biochemical Pathways
For instance, the induction of G2/M cell cycle arrest and apoptosis suggests involvement in cell cycle regulation and apoptotic pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds
Result of Action
Similar compounds have been found to induce g2/m cell cycle arrest and apoptosis in certain cell lines , suggesting that this compound may have similar effects.
Action Environment
The stability of similar compounds has been studied, with some found to be very thermostable
properties
IUPAC Name |
3-benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-11(12(18)19)20-13-15-14-10(17(13)16-8)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHXAJALNJWGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1C(=O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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